2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Description
2-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core fused to a tetrahydroisoquinoline moiety. This structure combines the pharmacophoric elements of both systems, which are known for their roles in kinase inhibition and CNS-targeted therapeutics. The methyl group at the 1-position of the pyrazole ring enhances metabolic stability, while the tetrahydroisoquinoline group introduces a bicyclic amine system that may influence receptor binding .
Properties
Molecular Formula |
C15H15N5 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H15N5/c1-19-14-13(8-18-19)15(17-10-16-14)20-7-6-11-4-2-3-5-12(11)9-20/h2-5,8,10H,6-7,9H2,1H3 |
InChI Key |
DGPQUQGXMGASAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature controls ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of the original compound .
Scientific Research Applications
2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the phosphorylation of key proteins required for cell cycle progression, thereby preventing tumor growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
- Pyrazolo[3,4-d]pyrimidine Derivatives with Phenyl Substituents: Compounds such as 1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine () and derivatives with phenacyl chloride substituents () lack the bicyclic tetrahydroisoquinoline system. These analogs exhibit simpler aromatic substituents, which may reduce steric hindrance but limit interactions with hydrophobic binding pockets .
- Quinoline-Based Derivatives: Ethyl 5-amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylate () replaces tetrahydroisoquinoline with a quinoline group. Quinoline’s planar structure enhances π-π stacking but reduces conformational flexibility compared to tetrahydroisoquinoline’s saturated bicyclic system .
Patent-Based Structural Diversity
The European Patent Application () highlights pyrazino[1,2-a]pyrimidin-4-one derivatives with substituents like piperidin-4-yl and indazol-5-yl. While these lack the pyrazolo[3,4-d]pyrimidine core, their nitrogen-rich substituents emphasize the importance of heteroatom placement for target engagement, contrasting with the tetrahydroisoquinoline’s fused bicyclic system .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
